molecular formula C12H16N6OS B12175234 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12175234
M. Wt: 292.36 g/mol
InChI Key: ISAVMNVVFBKMDK-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a structurally complex compound featuring a cyclohexanecarboxamide core modified with a tetrazole substituent at the 1-position and a 4-methylthiazole ring in an (E)-configured imine linkage. This compound’s hybrid architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

Molecular Formula

C12H16N6OS

Molecular Weight

292.36 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C12H16N6OS/c1-9-7-20-11(14-9)15-10(19)12(5-3-2-4-6-12)18-8-13-16-17-18/h7-8H,2-6H2,1H3,(H,14,15,19)

InChI Key

ISAVMNVVFBKMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiazole and tetrazole rings. One common method involves the reaction of a cyclohexanecarboxamide derivative with thioamide and azide compounds under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and tetrazole rings allow it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Cyclohexanecarboxamides

Several cyclohexanecarboxamide derivatives have been synthesized with varying substituents:

Compound Name Substituents at Cyclohexane-1-position Key Functional Groups Melting Point (°C) Yield (%)
1-(Phenylamino)cyclohexanecarboxamide (2d) Phenylamino Amide, aromatic amine 148 85
1-[(4-Methylphenyl)amino]cyclohexanecarboxamide (2e) 4-Methylphenylamino Amide, alkyl-substituted amine 154 85
Target Compound 1H-Tetrazol-1-yl, (2E)-4-methylthiazolylidene Tetrazole, thiazole-imine Not reported Not reported

Key Observations :

  • Tetrazole’s acidity (pKa ~4.9) contrasts with the basicity of aryl amines in analogues, altering solubility and pharmacokinetics .
Thiazole-Containing Analogues

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () shares the thiazole-imine motif but differs in substituents:

  • Substituents : 4-Chlorophenyl at thiazole C4 vs. methyl group in the target compound.
  • Imine Linkage: 4-(Dimethylamino)benzylidene vs. cyclohexanecarboxamide-tetrazole.
Tetrazole-Based Analogues

6-Methyl-4-[(E)-(pyridin-3-ylmethylidene)amino]-2,3,4,5-tetrahydro-1,2,4-triazin-3-one () highlights the versatility of tetrazole-like systems:

  • Structure: Combines tetrazinone and pyridine moieties.
  • Comparison: The target compound’s tetrazole is non-planar (cyclohexane chair conformation), reducing conjugation but improving membrane permeability compared to planar triazinones .
Structural Confirmation
  • X-ray Crystallography : Used for analogues like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide to confirm imine geometry (). The target compound’s structure would require similar validation using SHELX or ORTEP software ().

Biological Activity

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS Number: 1212418-00-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiazole ring and a tetrazole moiety, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C12H16N6OSC_{12}H_{16}N_{6}OS, with a molecular weight of 292.36 g/mol. Its structural characteristics contribute to its biological activity, particularly in the context of cancer research and enzyme inhibition.

PropertyValue
CAS Number1212418-00-2
Molecular FormulaC₁₂H₁₆N₆OS
Molecular Weight292.36 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including this compound, may exhibit anticancer properties. Thiazoles are frequently explored for their ability to inhibit various cancer-related targets. For instance, compounds that share structural similarities with this compound have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In one study, thiazole derivatives demonstrated significant inhibition of the HSET (KIFC1) protein, which plays a crucial role in centrosome clustering in cancer cells. The inhibition led to the induction of multipolar spindle formation, resulting in increased cell death among centrosome-amplified cancer cells . This suggests that the compound may act similarly by disrupting mitotic processes.

Enzyme Inhibition

Thiazole derivatives are also known for their ability to inhibit various enzymes involved in metabolic processes. For example, some studies have highlighted the potential of thiazole-based compounds to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This inhibition may provide therapeutic avenues for conditions such as Alzheimer's disease.

Case Study 1: Inhibition of HSET

In vitro assays using human colon cancer cell lines treated with thiazole derivatives showed that compounds similar to this compound resulted in approximately 21% multipolarity in centrosome-amplified cells at concentrations of 15 μM. This was significantly higher than the control groups, which exhibited minimal effects .

Case Study 2: Antimicrobial Activity

Another study evaluated a series of thiazole derivatives for antimicrobial activity against various pathogens. The results indicated that certain derivatives displayed promising antibacterial effects, suggesting that this compound could be further investigated for its potential use as an antimicrobial agent.

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